molecular formula C16H19N7 B12227744 6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12227744
M. Wt: 309.37 g/mol
InChI Key: PTQWGSGWZNSWNT-UHFFFAOYSA-N
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Description

6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a piperazine ring, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-chloropyridine with piperazine to form 2-(piperazin-1-yl)pyridine. This intermediate is then reacted with 2-(ethylamino)pyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to convert nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridine or pyrimidine rings.

Scientific Research Applications

6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor binding studies, it may act as an agonist or antagonist, modulating the signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.

    4-(Pyridin-2-yl)pyrimidine: A compound with a pyridine and pyrimidine ring system.

    2-(Pyridin-2-yl)pyrimidine: Another pyridine-pyrimidine derivative with potential biological activities.

Uniqueness

6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37 g/mol

IUPAC Name

6-[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C16H19N7/c1-2-18-16-19-7-6-15(21-16)23-10-8-22(9-11-23)14-5-3-4-13(12-17)20-14/h3-7H,2,8-11H2,1H3,(H,18,19,21)

InChI Key

PTQWGSGWZNSWNT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC(=N3)C#N

Origin of Product

United States

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